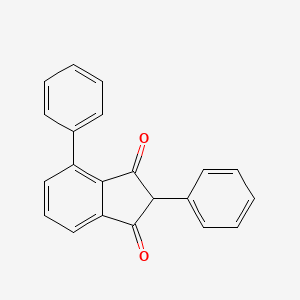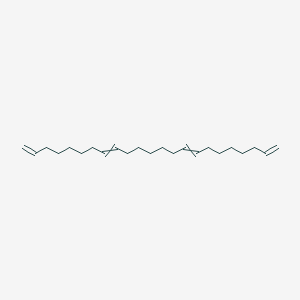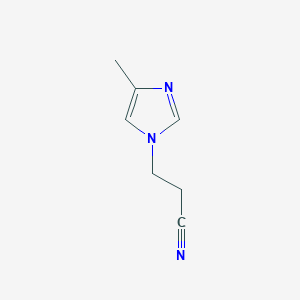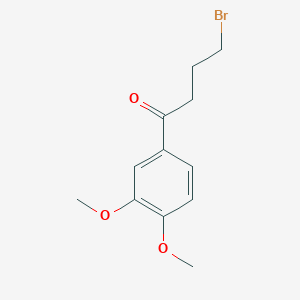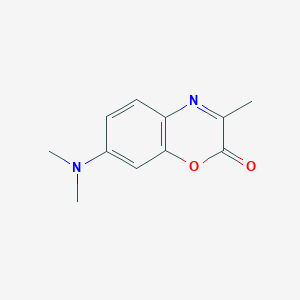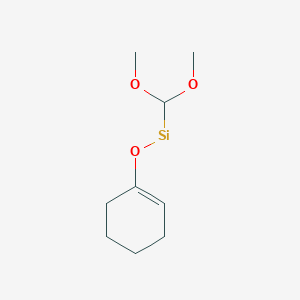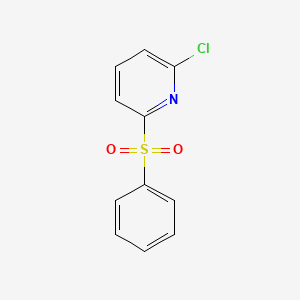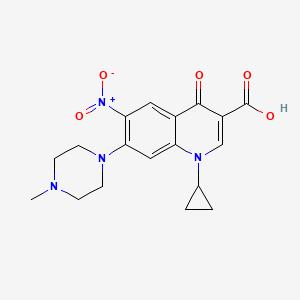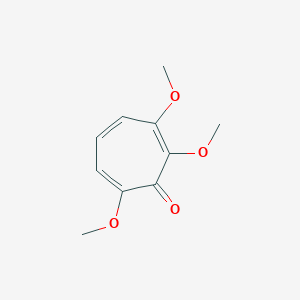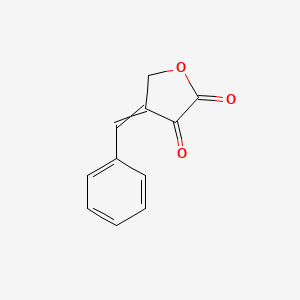
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is an organic compound with the molecular formula C11H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- typically involves the reaction of maleic anhydride with benzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The phenylmethylene group plays a crucial role in its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 2,3-Furandione, dihydro-4-(4-methylphenylmethylene)-, (E)-
- 2,3-Furandione, dihydro-4-(2-chlorophenylmethylene)-, (E)-
- 2,3-Furandione, dihydro-4-(4-methoxyphenylmethylene)-, (E)-
Uniqueness
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is unique due to its specific phenylmethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
106203-51-4 |
|---|---|
分子式 |
C11H8O3 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
4-benzylideneoxolane-2,3-dione |
InChI |
InChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI 键 |
KXUOXAHBZQNAEU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
